4-Benzoylphenylboronic acid
CAS No.: 268218-94-6
Cat. No.: VC2028422
Molecular Formula: C13H11BO3
Molecular Weight: 226.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 268218-94-6 |
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Molecular Formula | C13H11BO3 |
Molecular Weight | 226.04 g/mol |
IUPAC Name | (4-benzoylphenyl)boronic acid |
Standard InChI | InChI=1S/C13H11BO3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9,16-17H |
Standard InChI Key | CWMIVCCXDVRXST-UHFFFAOYSA-N |
SMILES | B(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(O)O |
Canonical SMILES | B(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(O)O |
Introduction
Chemical Properties and Structure
Molecular Structure
4-Benzoylphenylboronic acid has the molecular formula C₁₃H₁₁BO₃ and a molecular weight of approximately 226.04 g/mol. The compound features a phenyl ring with a benzoyl group at the para position and a boronic acid group, creating a linear structure with two distinct reactive centers .
Chemical Reactivity
The reactivity of 4-Benzoylphenylboronic acid is primarily determined by its two functional groups:
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Boronic Acid Group: The B(OH)₂ moiety makes it an excellent nucleophilic partner in cross-coupling reactions, particularly Suzuki-Miyaura couplings. This group can also participate in Lewis acid-base interactions with various nucleophiles.
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Benzoyl Group: The ketone functionality provides an electrophilic site that can undergo various transformations including reduction, nucleophilic addition, and condensation reactions.
The compound exhibits amphoteric behavior typical of boronic acids, acting as a Lewis acid through its vacant p-orbital on boron while also being capable of functioning as a Lewis base through its hydroxyl groups .
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 4-Benzoylphenylboronic acid. The most common methods include:
From 4-Bromobenzoyl Compounds
The synthesis can proceed via a metal-halogen exchange reaction of 4-bromobenzophenone with an organolithium or Grignard reagent, followed by treatment with a trialkyl borate and subsequent hydrolysis. This approach is similar to the synthetic routes used for other functionalized phenylboronic acids .
Direct Borylation
Direct borylation of benzophenone derivatives using iridium or rhodium catalysts represents a more atom-economical approach, similar to methods described for synthesizing other phenylboronic acids. This method employs diboronyl esters of dialkoxyboranes as diboronic acid reagents .
Transmetalation
Transmetalation of aromatic silanes and stannanes represents another synthetic pathway, where trialkylaryl silanes and stannanes are transmetallated with a boron halide, resulting in an arylboron dibromide compound that undergoes acidic hydrolysis to form the desired boronic acid .
Cross-Coupling Approaches
A solution of 4-benzoyl phenylboronic acid (226.00 mg, 1.00 mmol) has been used in reactions with methoxylamine hydrochloride (101.00 mg, 1.20 mmol) in pyridine, illustrating its utility in cross-coupling and condensation reactions .
Applications in Organic Synthesis
4-Benzoylphenylboronic acid serves as a versatile building block in organic synthesis, with applications including:
Suzuki-Miyaura Cross-Coupling
The compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, where it can be coupled with aryl halides or triflates to form biaryl compounds. This reaction is fundamental in pharmaceutical synthesis and materials science .
Carbonyl Transformations
The ketone functionality allows for various transformations including reductions, nucleophilic additions, and condensation reactions. In one documented application, 4-benzoyl phenylboronic acid was reacted with methoxylamine hydrochloride to form the corresponding oxime derivative .
Multifunctional Building Block
The dual functionality makes it an excellent precursor for the synthesis of more complex molecules with applications in pharmaceuticals, liquid crystals, and optoelectronic materials, similar to how other functionalized phenylboronic acids are utilized .
Physical Properties and Characterization Data
Physical Appearance
4-Benzoylphenylboronic acid typically appears as an off-white to light beige powder or crystalline solid .
Spectroscopic Properties
While specific spectroscopic data for 4-Benzoylphenylboronic acid is limited in the provided search results, the compound can be characterized using standard analytical techniques:
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NMR Spectroscopy: Both ¹H and ¹³B NMR are useful for structure verification
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IR Spectroscopy: Characteristic bands for B-O stretching (around 1350-1330 cm⁻¹) and C=O stretching (around 1650-1700 cm⁻¹)
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Mass Spectrometry: Used for molecular weight confirmation
Physical Properties
The following table summarizes the available physical properties of 4-Benzoylphenylboronic acid:
Property | Value | Reference |
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CAS Number | 268218-94-6 | |
Molecular Formula | C₁₃H₁₁BO₃ | |
Molecular Weight | 226.04 g/mol | |
Physical Form | Powder | |
Color | Off-white to light beige | |
Solubility | Partially soluble in DMSO, methanol |
Comparative Analysis with Related Compounds
To provide context, it's valuable to compare 4-Benzoylphenylboronic acid with structurally related compounds:
This comparison illustrates the structural diversity within para-substituted phenylboronic acids and highlights the unique features of 4-Benzoylphenylboronic acid.
Current Research Trends and Future Perspectives
Materials Science Applications
Similar to other functionalized phenylboronic acids, 4-Benzoylphenylboronic acid shows potential in materials science applications:
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Development of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs)
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Functionalization of surfaces for sensing applications
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Creation of stimuli-responsive materials
Emerging Synthetic Applications
Recent trends in synthetic chemistry suggest several promising directions for utilizing 4-Benzoylphenylboronic acid:
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Photoredox catalysis involving the benzoyl functionality
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Multicomponent reactions leveraging both reactive centers
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Development of novel coupling methodologies specific to ketone-containing boronic acids
Future Research Directions
Based on emerging trends with related compounds, future research with 4-Benzoylphenylboronic acid may explore:
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Development of water-soluble derivatives for biological applications
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Utilization in the synthesis of complex natural products
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Integration into polymeric materials for specialized applications
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Exploration of its potential in medicinal chemistry as a building block for bioactive compounds
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